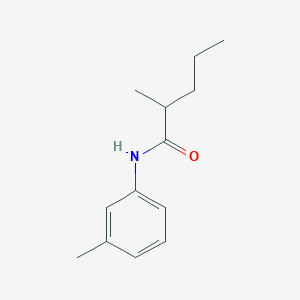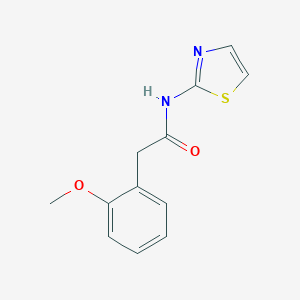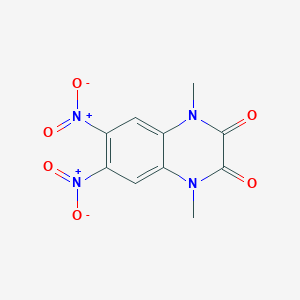
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide, commonly known as DPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a member of the pyrazolone family and is structurally similar to other compounds such as pyrazolone, which is known for its anti-inflammatory properties.
作用机制
The mechanism of action of DPPB is not fully understood. However, studies have shown that DPPB inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammatory diseases and cancer. By inhibiting the activity of COX-2, DPPB can reduce the production of prostaglandins, leading to a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
DPPB has been found to have several biochemical and physiological effects. Studies have shown that DPPB can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DPPB has also been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
实验室实验的优点和局限性
One of the advantages of using DPPB in lab experiments is its high potency. DPPB has been found to be more potent than other compounds such as pyrazolone. Additionally, DPPB has also been found to be selective in its inhibition of COX-2, which makes it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using DPPB in lab experiments is its toxicity. Studies have shown that high doses of DPPB can be toxic to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of DPPB. One of the directions is to investigate the potential of DPPB as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can be conducted to investigate the mechanism of action of DPPB and its potential applications in cancer research. Furthermore, the toxicity of DPPB can be further investigated to determine the safe dosage for its use in lab experiments. Finally, the synthesis method of DPPB can be optimized to improve its yield and purity.
合成方法
The synthesis of DPPB involves a series of chemical reactions starting with the reaction of 2,4-dichlorophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide. The intermediate product is then purified and subjected to further reactions to obtain the final product, DPPB.
科学研究应用
DPPB has shown potential applications in various fields of scientific research. One of the most promising applications of DPPB is in the field of cancer research. Studies have shown that DPPB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DPPB has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide |
|---|---|
分子式 |
C21H21Cl2N3O3 |
分子量 |
434.3 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14-20(21(28)26(25(14)2)16-7-4-3-5-8-16)24-19(27)9-6-12-29-18-11-10-15(22)13-17(18)23/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,24,27) |
InChI 键 |
URMTUELYSJHQMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)
![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
